molecular formula C17H20Cl2N2O11 B134432 Chloramphenicol glucuronide CAS No. 39751-33-2

Chloramphenicol glucuronide

Cat. No.: B134432
CAS No.: 39751-33-2
M. Wt: 499.2 g/mol
InChI Key: UARPTSDFEIFMJP-PEXHWNMISA-N
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Description

Chloramphenicol glucuronide is a metabolite of chloramphenicol, an antibiotic that is effective against a wide range of bacterial infections. This compound is formed through the process of glucuronidation, where chloramphenicol is conjugated with glucuronic acid. This process increases the water solubility of chloramphenicol, facilitating its excretion from the body. This compound is primarily found in the liver and is excreted in the urine.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloramphenicol glucuronide is synthesized through the enzymatic reaction involving chloramphenicol and uridine diphosphate glucuronic acid. The enzyme responsible for this reaction is UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid to chloramphenicol.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of immobilized enzyme reactors. These reactors contain beta-glucuronidase, which facilitates the glucuronidation process. The reaction conditions typically include a controlled pH and temperature to optimize enzyme activity and ensure high yield.

Chemical Reactions Analysis

Types of Reactions: Chloramphenicol glucuronide primarily undergoes hydrolysis and deconjugation reactions. These reactions are catalyzed by beta-glucuronidase, which breaks down the glucuronide conjugate back into chloramphenicol and glucuronic acid.

Common Reagents and Conditions: The hydrolysis of this compound is typically carried out using beta-glucuronidase under acidic conditions. The reaction is often performed at a temperature of 37°C to mimic physiological conditions.

Major Products Formed: The primary products of the hydrolysis reaction are chloramphenicol and glucuronic acid. These products are then further metabolized or excreted from the body.

Scientific Research Applications

Chloramphenicol glucuronide has several applications in scientific research, particularly in the fields of pharmacology and toxicology. It is used as a marker to study the metabolism and excretion of chloramphenicol in the body. Additionally, it is employed in the development of analytical methods for detecting chloramphenicol residues in food products, such as meat, fish, and dairy.

In medicine, this compound is used to monitor the therapeutic levels of chloramphenicol in patients undergoing treatment. It also plays a role in studying drug interactions and the effects of various diseases on drug metabolism.

Comparison with Similar Compounds

    Morphine glucuronide: A metabolite of morphine formed through glucuronidation.

    Paracetamol glucuronide: A metabolite of paracetamol formed through glucuronidation.

    Estradiol glucuronide: A metabolite of estradiol formed through glucuronidation.

Comparison: Chloramphenicol glucuronide is unique in its formation from an antibiotic, whereas other glucuronides, such as morphine glucuronide and paracetamol glucuronide, are derived from analgesics. Additionally, this compound is primarily studied for its role in drug metabolism and excretion, while other glucuronides are often investigated for their pharmacological effects and therapeutic monitoring.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N2O11/c18-14(19)15(26)20-8(9(22)6-1-3-7(4-2-6)21(29)30)5-31-17-12(25)10(23)11(24)13(32-17)16(27)28/h1-4,8-14,17,22-25H,5H2,(H,20,26)(H,27,28)/t8-,9-,10+,11+,12-,13+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARPTSDFEIFMJP-PEXHWNMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(COC2C(C(C(C(O2)C(=O)O)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960343
Record name 2-[(2,2-Dichloro-1-hydroxyethylidene)amino]-3-hydroxy-3-(4-nitrophenyl)propyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39751-33-2
Record name Chloramphenicol 3-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39751-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloramphenicol glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039751332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2,2-Dichloro-1-hydroxyethylidene)amino]-3-hydroxy-3-(4-nitrophenyl)propyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLORAMPHENICOL 3-GLUCORONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N9C7NNS4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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